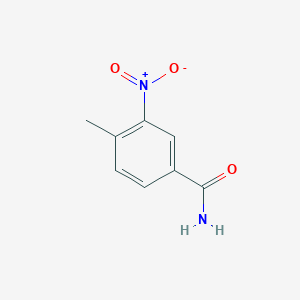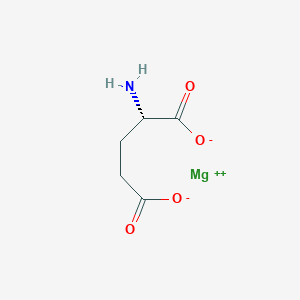
谷氨酸镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium glutamate is a compound formed by the combination of magnesium ions and glutamic acid molecules. It has the chemical formula Mg(C5H8NO4)2. This compound is known for its role in various biological processes and its potential therapeutic applications. Magnesium is an essential mineral that plays a crucial role in numerous enzymatic reactions, while glutamic acid is an important amino acid involved in neurotransmission.
科学研究应用
Magnesium glutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: Magnesium glutamate is studied for its role in cellular processes, including enzyme activation and neurotransmission. It is also used in studies related to magnesium homeostasis and metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of magnesium deficiency and related disorders. It is also studied for its neuroprotective effects and its role in cognitive function.
Industry: Magnesium glutamate is used as a food additive and flavor enhancer. It is also employed in the production of dietary supplements and pharmaceuticals.
作用机制
Target of Action
Magnesium glutamate, also known as monomagnesium glutamate, primarily targets glutamate receptors in the body . Glutamate is the major excitatory neurotransmitter in the central nervous system . It activates both ionotropic and metabotropic glutamate receptors .
Pharmacokinetics
Magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium glutamate. For instance, the production process of monosodium glutamate (MSG), a compound related to magnesium glutamate, has been found to have significant environmental impacts . The application of cleaner production technologies over the past decade has driven the reductions in photochemical oxide formation (92.40%) and water use (66.00%) . Therefore, the production and use of magnesium glutamate should also consider environmental factors to minimize potential negative impacts.
生化分析
Biochemical Properties
Magnesium Glutamate participates in various enzymatic reactions, thereby regulating vital biological functions . It interacts with several enzymes, proteins, and other biomolecules, and the nature of these interactions is complex and multifaceted .
Cellular Effects
Magnesium Glutamate influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of Magnesium Glutamate on cells are diverse and depend on the specific cellular context .
Molecular Mechanism
The mechanism of action of Magnesium Glutamate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which Magnesium Glutamate operates are still being investigated .
Temporal Effects in Laboratory Settings
The effects of Magnesium Glutamate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Magnesium Glutamate can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Magnesium Glutamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that Magnesium Glutamate participates in are still being explored .
Transport and Distribution
Magnesium Glutamate is transported and distributed within cells and tissues in a variety of ways . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Magnesium Glutamate can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium glutamate can be synthesized by reacting magnesium salts, such as magnesium chloride or magnesium sulfate, with glutamic acid in an aqueous solution. The reaction typically involves dissolving the magnesium salt in water and then adding glutamic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of magnesium glutamate. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of magnesium glutamate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pH, are crucial for the efficient production of magnesium glutamate. The final product is often subjected to additional purification steps, such as recrystallization, to achieve the desired quality.
化学反应分析
Types of Reactions: Magnesium glutamate undergoes various chemical reactions, including:
Oxidation: Magnesium glutamate can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents, resulting in the formation of magnesium metal and reduced forms of glutamic acid.
Substitution: Magnesium glutamate can participate in substitution reactions where the magnesium ion is replaced by other metal ions, forming different metal glutamate complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or acidic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions. These reactions are often conducted in organic solvents.
Substitution: Metal salts, such as calcium chloride or zinc sulfate, are used in substitution reactions. The reactions are usually performed in aqueous solutions.
Major Products:
Oxidation: Magnesium oxide and oxidized forms of glutamic acid.
Reduction: Magnesium metal and reduced forms of glutamic acid.
Substitution: Different metal glutamate complexes, such as calcium glutamate or zinc glutamate.
相似化合物的比较
Magnesium glutamate can be compared with other similar compounds, such as:
Calcium Glutamate: Similar to magnesium glutamate, calcium glutamate is formed by the combination of calcium ions and glutamic acid. Both compounds have similar applications in biology and medicine, but they differ in their specific roles and effects due to the distinct properties of magnesium and calcium ions.
Magnesium L-Threonate: This compound is another magnesium salt that has gained attention for its potential cognitive benefits. Unlike magnesium glutamate, magnesium L-threonate is specifically studied for its ability to enhance magnesium levels in the brain and improve cognitive function.
Magnesium Gluconate: Magnesium gluconate is a magnesium salt of gluconic acid. It is commonly used as a dietary supplement to prevent and treat magnesium deficiency. While it shares some similarities with magnesium glutamate, such as being a source of magnesium, it differs in its chemical structure and specific applications.
属性
CAS 编号 |
18543-68-5 |
|---|---|
分子式 |
C10H14MgN2O8-2 |
分子量 |
314.53 g/mol |
IUPAC 名称 |
magnesium;2-azanidylpentanedioate;hydron |
InChI |
InChI=1S/2C5H8NO4.Mg/c2*6-3(5(9)10)1-2-4(7)8;/h2*3,6H,1-2H2,(H,7,8)(H,9,10);/q2*-1;+2/p-2 |
InChI 键 |
ZRIKHCOCBBUXSO-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2] |
手性 SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2] |
规范 SMILES |
[H+].[H+].C(CC(=O)[O-])C(C(=O)[O-])[NH-].C(CC(=O)[O-])C(C(=O)[O-])[NH-].[Mg+2] |
Key on ui other cas no. |
64407-99-4 18543-68-5 |
物理描述 |
Odourless, white or off-white crystals or powder |
溶解度 |
Very soluble in water; practically insoluble in ethanol or ether |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


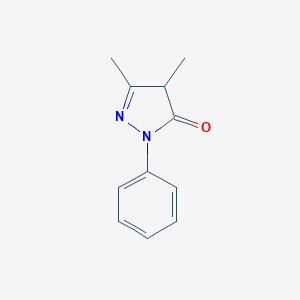
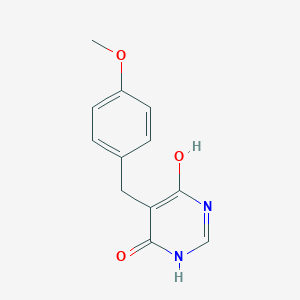
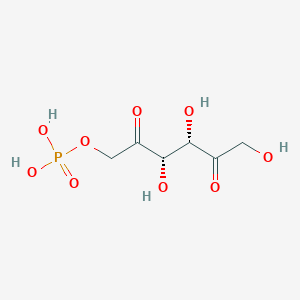
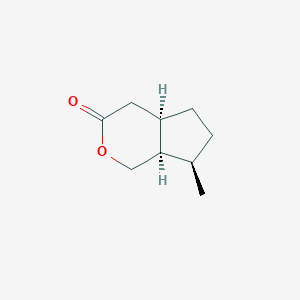

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)


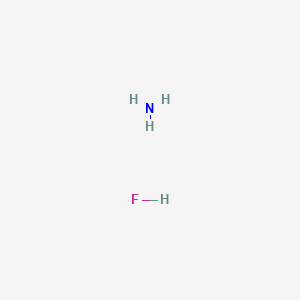
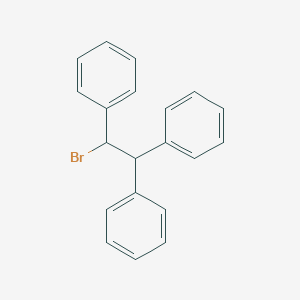
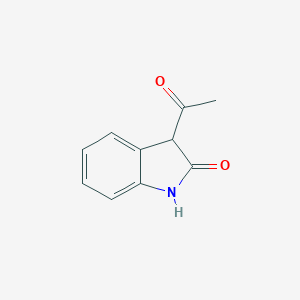
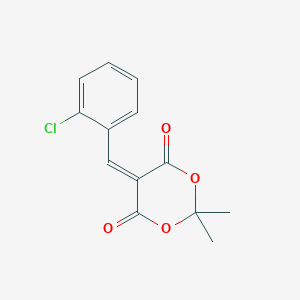
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
